2,6-Dichloro-4-formylphenylboronic acid
Overview
Description
2,6-Dichloro-4-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BCl2O3 and a molecular weight of 218.83 g/mol . This compound is characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. It is a white crystalline powder that is soluble in water and organic solvents .
Preparation Methods
The synthesis of 2,6-Dichloro-4-formylphenylboronic acid typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane.
Oxidative Dehydroborylation: This method employs a sacrificial aldehyde to revert back to the mono-borylated alkene.
Suzuki-Miyaura Coupling: This is a widely-used method for forming carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Dichloro-4-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenylboronic acids .
Scientific Research Applications
2,6-Dichloro-4-formylphenylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-formylphenylboronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . The boronic acid functional group plays a crucial role in this process by stabilizing the transition state and facilitating the transmetalation step .
Comparison with Similar Compounds
2,6-Dichloro-4-formylphenylboronic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenylboronic acid: This compound is also used in Suzuki coupling reactions and the synthesis of biologically active molecules.
2,6-Difluorophenylboronic acid: Used in similar coupling reactions and the synthesis of materials for organic semiconductors.
2,6-Dichloro-3-formylphenylboronic acid: Another closely related compound with similar applications in research and industry.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
(2,6-dichloro-4-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIZYKDHZYFDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C=O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246339 | |
Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-98-5 | |
Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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